

Benchmarking 2-Bromo-3,5-difluorobenzoic acid against other halogenated building blocks

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Compound of Interest

Compound Name: 2-Bromo-3,5-difluorobenzoic acid

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A Comparative Analysis of 2-Bromo-3,5-difluorobenzoic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **2-Bromo-3,5-difluorobenzoic Acid** Against Other Halogenated Building Blocks in Cross-Coupling Reactions, Supported by Experimental Data.

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated benzoic acids are a cornerstone of this molecular toolbox, serving as versatile precursors in a multitude of cross-coupling reactions. Among these, **2-Bromo-3,5-difluorobenzoic acid** has emerged as a valuable reagent, offering a unique combination of reactivity and structural features. This guide provides a comprehensive benchmark of **2-Bromo-3,5-difluorobenzoic acid** against other relevant halogenated building blocks, with a focus on their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Physicochemical Properties: A Foundation for Reactivity

The inherent properties of a building block dictate its behavior in a chemical transformation. The strategic placement of fluorine atoms in **2-Bromo-3,5-difluorobenzoic acid** significantly influences its electronic properties, which in turn affects its reactivity. The following table

summarizes key physicochemical properties of **2-Bromo-3,5-difluorobenzoic acid** and comparable halogenated benzoic acids.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Bromobenzoic acid	C ₇ H ₅ BrO ₂	201.02	147-150	252-254
2-Bromo-5-fluorobenzoic acid	C ₇ H ₄ BrFO ₂	219.01	154-157[1]	-
2-Bromo-3,5-difluorobenzoic acid	C ₇ H ₃ BrF ₂ O ₂	237.00[2][3][4]	140-142[2]	279.6 at 760 mmHg[2]
2-Iodobenzoic acid	C ₇ H ₅ IO ₂	248.02	162-164	-

Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor for the success of this reaction, with the general trend being I > Br > Cl. The electron-withdrawing nature of the fluorine atoms in **2-Bromo-3,5-difluorobenzoic acid** is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle.

While specific yield data for the Suzuki-Miyaura coupling of **2-Bromo-3,5-difluorobenzoic acid** is not readily available in a comparative study, data for the coupling of 3-bromobenzoic acid and 4-bromobenzoic acid with various arylboronic acids, including those with electron-withdrawing fluorine substituents, provides valuable insight.

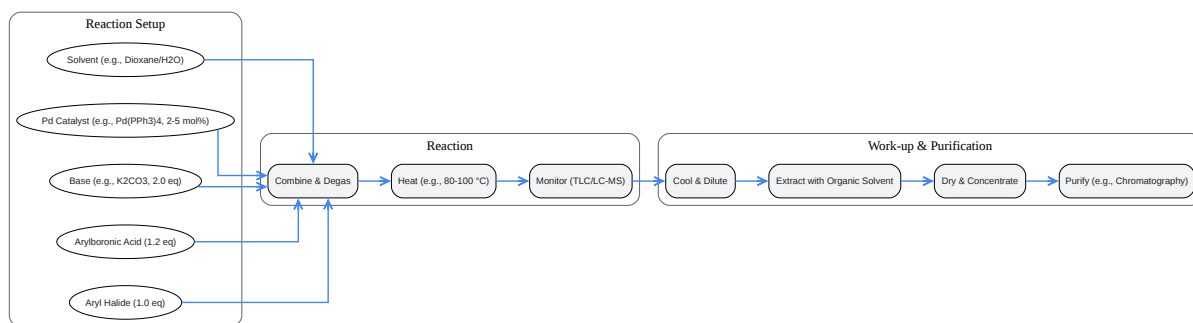
Aryl Halide	Arylboronic Acid	Product	Yield (%)
3-Bromobenzoic acid	Phenylboronic acid	3-Phenylbenzoic acid	97
4-Bromobenzoic acid	Phenylboronic acid	4-Phenylbenzoic acid	96
3-Bromobenzoic acid	4-Fluorophenylboronic acid	3-(4-Fluorophenyl)benzoic acid	99
4-Bromobenzoic acid	4-Fluorophenylboronic acid	4-(4-Fluorophenyl)benzoic acid	93
3-Bromobenzoic acid	3,5-Difluorophenylboronic acid	3-(3,5-Difluorophenyl)benzoic acid	56
4-Bromobenzoic acid	3,5-Difluorophenylboronic acid	4-(3,5-Difluorophenyl)benzoic acid	67

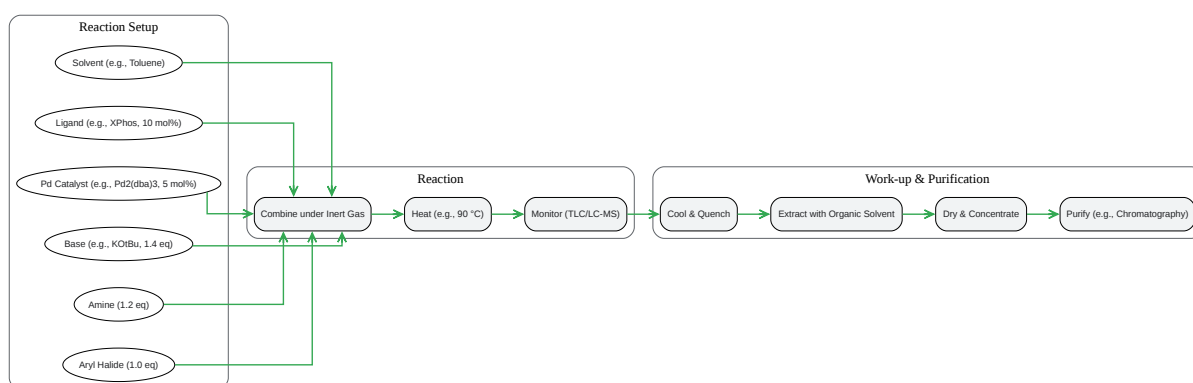
Data sourced from a study on Suzuki-Miyaura reactions in neat water at room temperature.[5]

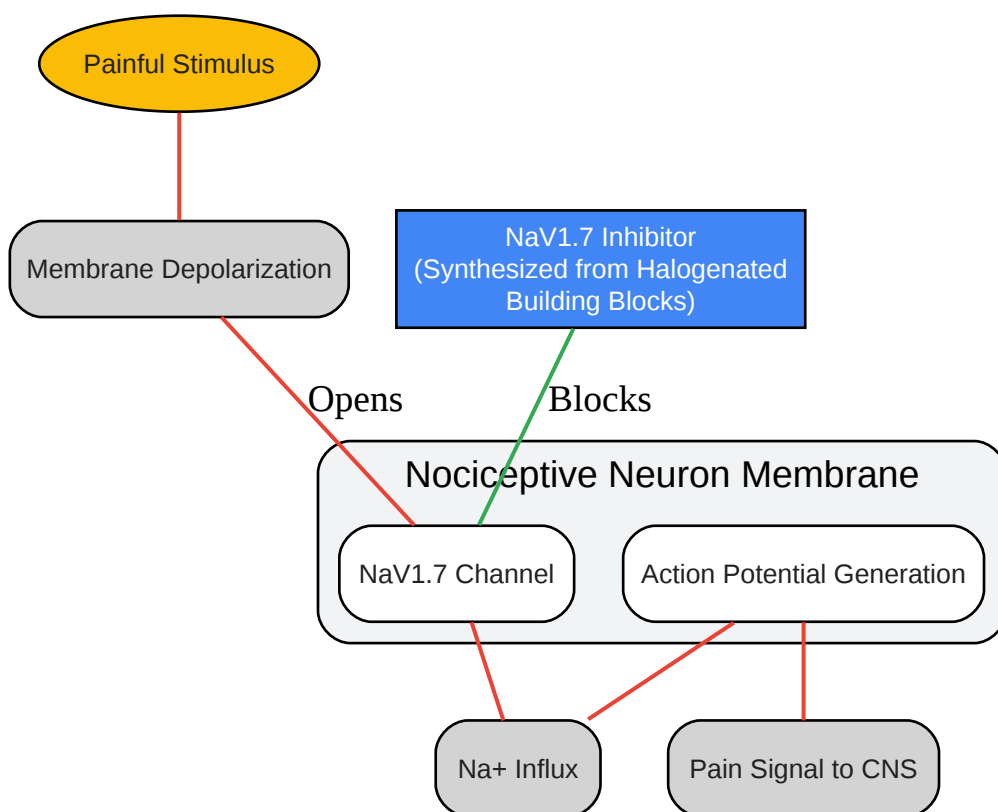
The data indicates that aryl bromides containing a carboxylic acid group can effectively undergo Suzuki-Miyaura coupling. However, the presence of multiple electron-withdrawing fluorine atoms on the arylboronic acid can lead to a decrease in yield under these specific conditions.[5] This suggests that while **2-Bromo-3,5-difluorobenzoic acid** is a viable substrate, optimization of reaction conditions may be necessary to achieve high yields, particularly with electronically demanding coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.







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